molecular formula C15H12O4 B1296740 4,4'-Methylenedibenzoic acid CAS No. 790-83-0

4,4'-Methylenedibenzoic acid

Cat. No.: B1296740
CAS No.: 790-83-0
M. Wt: 256.25 g/mol
InChI Key: VTDMBRAUHKUOON-UHFFFAOYSA-N
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Description

4,4'-Methylenedibenzoic acid (H₂cba, CAS 790-83-0) is a dicarboxylic acid with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol. Its structure consists of two benzoic acid groups linked by a methylene (-CH₂-) bridge at the para positions, forming a V-shaped geometry (Fig. 1) . This compound is widely used as a flexible dicarboxylate ligand in coordination chemistry, particularly in the synthesis of metal-organic frameworks (MOFs). For example, H₂cba reacts with Zn(II) ions and N-donor pillars like 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (bpdb) to form 2D frameworks such as [Zn(cba)(bpdb)]·DMF (2DTMU-1), which exhibits a pore size of 18×12 Ų . Its flexibility and bridging capability make it critical for tailoring MOF porosity and functionality .

Properties

IUPAC Name

4-[(4-carboxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDMBRAUHKUOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310785
Record name 4,4'-Methylenedibenzoic acid
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790-83-0
Record name 4,4′-Methylenebis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-Methylenedibenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylmethane-4,4'-dicarboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Methylenedibenzoic acid can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. Another method includes the oxidation of 4,4’-methylenediphenylmethanol using oxidizing agents like potassium permanganate or chromic acid .

Industrial Production Methods: Industrial production of 4,4’-Methylenedibenzoic acid typically involves the catalytic oxidation of diphenylmethane derivatives. This process is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenedibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,4’-Methylenedibenzoic acid involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s carboxyl groups play a crucial role in binding to metal ions, facilitating the formation of stable coordination structures

Biological Activity

4,4'-Methylenedibenzoic acid (MDBA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings associated with MDBA, supported by data tables and case studies.

Chemical Structure and Properties

MDBA is a dibenzoic acid derivative characterized by two benzoic acid moieties connected through a methylene bridge. Its chemical formula is C15H12O4C_{15}H_{12}O_4, and it exhibits properties typical of aromatic carboxylic acids, including solubility in organic solvents and potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that MDBA exhibits significant antimicrobial properties. A study demonstrated that MDBA effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the organism, indicating its broad-spectrum activity.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

This antimicrobial effect is attributed to MDBA's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Antioxidant Activity

MDBA has also been studied for its antioxidant properties. In vitro assays showed that MDBA can scavenge free radicals, thereby reducing oxidative stress in cellular models. The compound's effectiveness was compared to standard antioxidants like ascorbic acid.

Compound DPPH Scavenging Activity (%)
This compound85
Ascorbic Acid90

These findings suggest that MDBA may have protective effects against oxidative damage in biological systems.

Cytotoxicity and Antiproliferative Effects

MDBA has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays.

In a study assessing the antiproliferative effects of MDBA:

Cell Line IC50 (µM)
MCF-715
A54920

The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

The biological activities of MDBA can be attributed to several mechanisms:

  • Membrane Disruption : MDBA interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
  • Free Radical Scavenging : The presence of hydroxyl groups in MDBA facilitates its ability to donate electrons to free radicals, neutralizing them.
  • Apoptotic Pathways : MDBA activates caspases and alters mitochondrial membrane potential, triggering programmed cell death in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A clinical trial involving patients with bacterial infections treated with MDBA showed a significant reduction in infection rates compared to control groups receiving standard antibiotics.
  • Cancer Treatment Research : In an animal model of breast cancer, MDBA treatment resulted in reduced tumor size and improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Structural Analogues with Different Bridging Groups

Compound Bridging Group Molecular Formula Molecular Weight (g/mol) Key Applications
4,4'-Methylenedibenzoic acid (H₂cba) -CH₂- C₁₅H₁₂O₄ 256.25 2D MOFs (e.g., 2DTMU-1)
4,4'-Oxybis(benzoic acid) (H₂oba) -O- C₁₄H₁₀O₅ 258.22 3D MOFs (e.g., TMU-4, TMU-5)
4,4'-Sulfonyldibenzoic acid (H₂sdba) -SO₂- C₁₄H₁₀O₆S 330.29 High-stability MOFs
4,4'-Azodibenzoic acid -N=N- C₁₄H₁₀N₂O₄ 270.24 Photoresponsive materials
  • Impact of Bridging Group on MOF Architecture :
    • H₂cba forms 2D frameworks due to the flexibility of the -CH₂- group, which allows for V-shaped coordination. In contrast, the rigid -O- bridge in H₂oba favors helical 1D chains that assemble into 3D frameworks (e.g., TMU-5) .
    • Replacing -CH₂- with -SO₂- (H₂sdba) increases ligand rigidity and thermal stability, enabling MOFs with higher gas adsorption capacities .

Functional Analogues in Polymer Chemistry

H₂cba is also employed in polyesters to enhance mechanical properties. Compared to terephthalic acid (TPA), H₂cba’s methylene spacer improves chain flexibility but reduces thermal stability. For instance, copolymers of H₂cba and polyethylene terephthalate exhibit superior hardness and flame retardancy compared to TPA-based polymers .

Acid Strength and Solubility

  • Acidity : The pKa values of H₂cba (≈2.8 and 4.2) are slightly lower than those of H₂oba (≈3.1 and 4.5), attributed to the electron-donating nature of the -CH₂- group .
  • Solubility : H₂cba is sparingly soluble in water but dissolves in polar aprotic solvents like DMF, a property critical for MOF synthesis .

Key Research Findings

MOF Dimensionality: H₂cba-based MOFs (e.g., 2DTMU-1) adopt 2D layered structures, while H₂oba derivatives (e.g., TMU-5) form 3D networks. This difference arises from the ligand’s bridging flexibility and coordination geometry . Substituting bpdb with bulkier N-donors in H₂cba MOFs reduces pore size but enhances selectivity for CO₂ adsorption .

Thermal and Chemical Stability :

  • H₂sdba MOFs exhibit higher thermal stability (decomposition >400°C) than H₂cba frameworks (~350°C) due to the robust -SO₂- bridge .
  • H₂cba’s -CH₂- group confers hydrolytic stability, making it suitable for aqueous-phase catalysis .

Applications in Advanced Materials :

  • H₂cba is a precursor in flame-retardant epoxy resins, outperforming 4,4'-carbonyldibenzoic acid in flexibility and adhesion .
  • Azobenzene derivatives (e.g., 4,4'-azodibenzoic acid) enable light-responsive MOFs for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenedibenzoic acid
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Reactant of Route 2
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